2-amino-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]-N,3-dimethylbutanamide
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Overview
Description
2-amino-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]-N,3-dimethylbutanamide is a complex organic compound with a unique structure that includes a benzodioxin ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]-N,3-dimethylbutanamide typically involves multiple steps. One common method includes the reaction of a benzodioxin derivative with an appropriate amine under controlled conditions. The reaction may require catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]-N,3-dimethylbutanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines or alcohols .
Scientific Research Applications
2-amino-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]-N,3-dimethylbutanamide has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-amino-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]-N,3-dimethylbutanamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating their activity and leading to various biological effects. Pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-3-methylbutanoic acid
- 2-amino-3-phenylpropanoic acid
- 2-amino-3-hydroxybutanoic acid
Uniqueness
What sets 2-amino-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]-N,3-dimethylbutanamide apart from similar compounds is its benzodioxin ring, which imparts unique chemical and biological properties. This structural feature enhances its reactivity and potential for diverse applications .
Properties
Molecular Formula |
C15H22N2O3 |
---|---|
Molecular Weight |
278.35 g/mol |
IUPAC Name |
2-amino-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]-N,3-dimethylbutanamide |
InChI |
InChI=1S/C15H22N2O3/c1-10(2)14(16)15(18)17(3)8-11-9-19-12-6-4-5-7-13(12)20-11/h4-7,10-11,14H,8-9,16H2,1-3H3/t11-,14?/m0/s1 |
InChI Key |
KICCXACORHAAQH-ZSOXZCCMSA-N |
Isomeric SMILES |
CC(C)C(C(=O)N(C)C[C@H]1COC2=CC=CC=C2O1)N |
Canonical SMILES |
CC(C)C(C(=O)N(C)CC1COC2=CC=CC=C2O1)N |
Origin of Product |
United States |
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